molecular formula C17H15NO2 B2698395 3-Methyl-2-(4-methylbenzoyl)-1-benzofuran-6-amine CAS No. 174344-23-1

3-Methyl-2-(4-methylbenzoyl)-1-benzofuran-6-amine

Cat. No.: B2698395
CAS No.: 174344-23-1
M. Wt: 265.312
InChI Key: LBYXDVFGXOYESO-UHFFFAOYSA-N
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Description

3-Methyl-2-(4-methylbenzoyl)-1-benzofuran-6-amine is a compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(4-methylbenzoyl)-1-benzofuran-6-amine typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method has been used to obtain various benzofuran compounds, including this compound .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, nitro groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzofuran-2-carboxylic acids, while substitution reactions can introduce various functional groups onto the benzofuran ring .

Scientific Research Applications

Chemistry: In chemistry, 3-Methyl-2-(4-methylbenzoyl)-1-benzofuran-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: Biologically, this compound has shown potential as an antimicrobial agent.

Medicine: In medicine, benzofuran derivatives are explored for their anticancer, antiviral, and anti-inflammatory activities. This compound, in particular, is being investigated for its potential use in treating various diseases .

Industry: Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility makes it a valuable compound in various industrial applications .

Mechanism of Action

The mechanism of action of 3-Methyl-2-(4-methylbenzoyl)-1-benzofuran-6-amine involves its interaction with specific molecular targets. For instance, benzofuran derivatives are known to inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 3-Methyl-2-(4-methylbenzoyl)-1-benzofuran-6-amine lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the amino group and the methyl group on the benzofuran ring can enhance its antimicrobial and anticancer properties compared to other benzofuran derivatives .

Properties

IUPAC Name

(6-amino-3-methyl-1-benzofuran-2-yl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-10-3-5-12(6-4-10)16(19)17-11(2)14-8-7-13(18)9-15(14)20-17/h3-9H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYXDVFGXOYESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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